molecular formula C17H24N2O B4002092 1-[3-(4-tert-butyl-2-methylphenoxy)propyl]imidazole

1-[3-(4-tert-butyl-2-methylphenoxy)propyl]imidazole

Cat. No.: B4002092
M. Wt: 272.4 g/mol
InChI Key: OZBLJTAQPUECEW-UHFFFAOYSA-N
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Description

1-[3-(4-tert-butyl-2-methylphenoxy)propyl]imidazole is a useful research compound. Its molecular formula is C17H24N2O and its molecular weight is 272.4 g/mol. The purity is usually 95%.
The exact mass of the compound 1-[3-(4-tert-butyl-2-methylphenoxy)propyl]-1H-imidazole is 272.188863393 g/mol and the complexity rating of the compound is 287. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Phenol-Imidazole Pro-ligands

A study by Bénisvy et al. (2003) discusses a phenol-imidazole pro-ligand, similar in structure to the compound . This pro-ligand was designed to undergo reversible one-electron oxidation, generating a radical cation with phenoxyl radical character. The study highlighted its potential in generating stable radical species useful in various chemical reactions (Bénisvy et al., 2003).

Imidazole Derivatives as Calcium Antagonists

Kato et al. (1999) explored thiazolidinone derivatives, structurally related to 1-[3-(4-tert-butyl-2-methylphenoxy)propyl]-1H-imidazole, as calcium antagonists. These compounds demonstrated antioxidant activity and were evaluated for their effects on coronary blood flow (Kato et al., 1999).

Dual Inhibitors of Lipoxygenase and Cyclooxygenase

Unangst et al. (1994) synthesized benzylideneoxazoles, -thiazoles, and -imidazoles derived from 2,6-di-tert-butylphenol. These compounds, related to the query compound, were studied as dual inhibitors of 5-lipoxygenase and cyclooxygenase, showing potential in anti-inflammatory models (Unangst et al., 1994).

Imidazolyl-salicylaldimine Iron Complexes

Yankey et al. (2014) investigated the synthesis and properties of imidazolyl-salicylaldimine iron complexes. These complexes were utilized in ethylene reactions, demonstrating the utility of imidazole derivatives in catalysis and polymerization processes (Yankey et al., 2014).

Alkylation Reaction Catalysis

Zhang et al. (2022) described the use of an imidazole-based catalyst for the alkylation reaction of phenol and tert-butyl alcohol. This study demonstrates the role of imidazole derivatives in catalyzing important chemical reactions (Zhang et al., 2022).

Ionic Liquid Catalysts in Phenol Alkylation

Elavarasan et al. (2011) focused on using ionic liquid catalysts based on imidazole for the alkylation of phenol with tert-butyl alcohol. This research highlights the utility of imidazole derivatives in enhancing reaction efficiency and selectivity (Elavarasan et al., 2011).

Corrosion Inhibition

Prashanth et al. (2021) synthesized imidazole derivatives for use as corrosion inhibitors. These compounds were effective in protecting metal surfaces, indicating the potential of imidazole derivatives in material science applications (Prashanth et al., 2021).

Properties

IUPAC Name

1-[3-(4-tert-butyl-2-methylphenoxy)propyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O/c1-14-12-15(17(2,3)4)6-7-16(14)20-11-5-9-19-10-8-18-13-19/h6-8,10,12-13H,5,9,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZBLJTAQPUECEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(C)(C)C)OCCCN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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